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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067 Get Quote

This guide provides a detailed comparison of the toxicity of the organophosphate insecticide

Demeton-S-methyl and its primary metabolites, Demeton-S-methyl sulfoxide and Demeton-
S-methyl sulfone. The information is intended for researchers, scientists, and professionals in

drug development and toxicology.

Overview of Toxicological Profiles
Demeton-S-methyl and its metabolites are systemic and contact insecticides that exert their

toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the

nervous system of both insects and mammals.[1][2] The metabolic oxidation of Demeton-S-
methyl in plants, animals, and the environment leads to the formation of Demeton-S-methyl
sulfoxide and subsequently Demeton-S-methyl sulfone.[3][4] These metabolites are also

potent cholinesterase inhibitors.[3][5]

Quantitative Toxicity Data
The following table summarizes the acute toxicity data (LD50) and in vitro enzyme inhibition

data (IC50) for Demeton-S-methyl and its key metabolites.
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Compound
Test
Species

Route of
Administrat
ion

LD50
(mg/kg
body
weight)

IC50 (Molar)
for Sheep
Erythrocyte
AChE

Reference(s
)

Demeton-S-

methyl

Rat (Male &

Female)
Oral 30 - 85 6.5 x 10⁻⁵ [1][3][6]

Rat Dermal ~85 [1]

Guinea Pig

(Male)
Oral 110 [1][3][6]

Demeton-S-

methyl

sulfoxide

Rat Oral 30 - 75 4.1 x 10⁻⁵ [4]

(Oxydemeton

-methyl)
Mouse Oral 30 [4]

Guinea Pig Oral 120 [4]

Demeton-S-

methyl

sulfone

Rat Oral - 2.3 x 10⁻⁵ [3][4]

Note: LD50 values can vary based on the specific strain, sex, and age of the test animals, as

well as the formulation of the test substance.

Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized

experimental protocols. Below are detailed descriptions of the key methodologies employed.

Acute Oral Toxicity Testing (OECD Guideline 420, 423,
425)
Acute oral toxicity studies are conducted to determine the adverse effects that occur within a

short time of oral administration of a single dose of a substance.[7] The OECD provides several

guidelines for this purpose.
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Principle: A test substance is administered orally by gavage to fasted experimental animals

(commonly rats) in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300,

2000 mg/kg).[8][9] The objective is to identify the dose that causes evident toxicity or

mortality, allowing for classification of the substance's acute toxicity.[7][10]

Animal Selection and Housing: Healthy, young adult rodents of a single sex (typically

females, as they can be slightly more sensitive) are used.[8] Animals are acclimatized to

laboratory conditions for at least five days before the study.[11] They are housed in

appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[11]

Dose Administration: The test substance is administered in a single dose via a stomach tube

or suitable intubation cannula.[9] Animals are fasted (food, but not water, withheld) overnight

before dosing.[9]

Observation Period: Animals are observed for at least 14 days.[8] Observations include

changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and

central nervous systems, and behavior.[8] The time of death is recorded as precisely as

possible.[8]

Data and Reporting: The final report includes details on the test animal species and strain,

environmental conditions, dose levels, and a tabulation of responses, including mortality and

signs of toxicity.[11]

In Vitro Cholinesterase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of the

acetylcholinesterase enzyme.

Principle: The assay measures the activity of cholinesterase in the presence of varying

concentrations of an inhibitor. The most common method is the Ellman's assay, which uses a

chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[12] Acetylthiocholine is

used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts

with DTNB to produce a yellow-colored product, the absorbance of which is measured

spectrophotometrically. The reduction in color formation in the presence of an inhibitor is

proportional to the degree of enzyme inhibition.

Procedure:
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A solution of purified or tissue-derived cholinesterase (e.g., from sheep erythrocytes) is

prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[13]

The enzyme is pre-incubated with various concentrations of the test compound

(Demeton-S-methyl or its metabolites) for a defined period (e.g., 30 minutes) at a

controlled temperature (e.g., 37°C).[4][13]

The enzymatic reaction is initiated by adding the substrate (acetylthiocholine) and the

chromogen (DTNB).

The change in absorbance is monitored over time using a spectrophotometer.

The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the

IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
These assays are used to assess the general toxicity of a compound to cells in culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial

dehydrogenases that can reduce the yellow MTT to a purple formazan product, which can be

dissolved and quantified by spectrophotometry. The amount of formazan produced is directly

proportional to the number of viable cells.

Procedure:

Cells are seeded in a 96-well plate and allowed to attach and grow for a specified period.

The cells are then treated with various concentrations of the test compound for a defined

exposure time (e.g., 24 or 48 hours).[14]

After the incubation period, the treatment medium is removed, and a solution of MTT is

added to each well. The plate is then incubated for a few hours to allow for formazan

formation.
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A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance of the resulting purple solution is measured using a microplate reader.

Cell viability is expressed as a percentage of the untreated control, and the IC50 (the

concentration that reduces cell viability by 50%) can be calculated.

Signaling Pathways and Mechanisms of Action
The primary mechanism of toxicity for Demeton-S-methyl and its metabolites is the inhibition

of acetylcholinesterase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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